2-Iodocyclopentane-1,3-dione
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Overview
Description
2-Iodocyclopentane-1,3-dione is an organic compound with the molecular formula C5H5IO2 It is a derivative of cyclopentane-1,3-dione, where one of the hydrogen atoms is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodocyclopentane-1,3-dione typically involves the iodination of cyclopentane-1,3-dione. One common method includes the reaction of cyclopentane-1,3-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Iodocyclopentane-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Often involve reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentane-1,3-dione derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Iodocyclopentane-1,3-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is employed in the synthesis of materials with specific properties, such as polymers and dyes.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 2-iodocyclopentane-1,3-dione involves its interaction with various molecular targets. The iodine atom in the compound can participate in electrophilic substitution reactions, making it a useful reagent in organic synthesis. Additionally, the compound can form covalent bonds with nucleophilic sites in biological molecules, which is valuable in medicinal chemistry and biological studies .
Comparison with Similar Compounds
Cyclopentane-1,3-dione: The parent compound without the iodine substitution.
2-Bromocyclopentane-1,3-dione: A similar compound where the iodine atom is replaced by a bromine atom.
Isoindoline-1,3-dione: A structurally related compound with different chemical properties and applications
Uniqueness: 2-Iodocyclopentane-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom enhances the compound’s electrophilic character, making it more reactive in substitution reactions and useful in various synthetic applications.
Properties
IUPAC Name |
2-iodocyclopentane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHSUWQCPLFSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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